BenchChemオンラインストアへようこそ!

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

Lipophilicity LogP Drug-likeness

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine (CAS 1178635-16-9) is a fluorinated nitroaromatic amine with the molecular formula C₉H₁₁FN₂O₃ and a molecular weight of 214.19 g/mol. The compound belongs to the nitrophenoxy-propan-1-amine chemotype, a class that has demonstrated biological activity against the PCAF bromodomain and HIV-1 replication in cellular assays.

Molecular Formula C9H11FN2O3
Molecular Weight 214.19 g/mol
CAS No. 1178635-16-9
Cat. No. B1399098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
CAS1178635-16-9
Molecular FormulaC9H11FN2O3
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-]
InChIInChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2
InChIKeyDNDRJTFEZZCQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine (CAS 1178635-16-9): A Fluorinated Nitroaromatic Amine Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-(5-Fluoro-2-nitrophenoxy)propan-1-amine (CAS 1178635-16-9) is a fluorinated nitroaromatic amine with the molecular formula C₉H₁₁FN₂O₃ and a molecular weight of 214.19 g/mol [1]. The compound belongs to the nitrophenoxy-propan-1-amine chemotype, a class that has demonstrated biological activity against the PCAF bromodomain and HIV-1 replication in cellular assays [2]. The defining structural feature is the 5-fluoro substitution on the 2-nitrophenoxy ring, distinguishing it from non-fluorinated and regioisomeric fluoro analogs. It is supplied as a research-grade intermediate at 98% purity (Fluorochem brand) and is primarily used as a building block in medicinal chemistry synthesis and biological probing [1].

Why 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Nitrophenoxy Analogs


Within the nitrophenoxy-propan-1-amine series, the specific position of the fluorine substituent and its relationship to the nitro group engender distinct physicochemical properties that directly affect compound suitability in synthesis and biological applications. The 5-fluoro-2-nitrophenoxy regioisomer differs from its non-fluorinated counterpart (3-(2-nitrophenoxy)propan-1-amine, CAS 103546-10-7) in LogP, hydrogen bond acceptor count, and molecular weight—each a decisive factor in reaction design, purification strategy, and ADME profiling [1]. Among the fluoro-containing regioisomers (2-fluoro-4-nitro, 4-fluoro-2-nitro, 4-fluoro-3-nitro), the relative orientation of the electron-withdrawing fluorine and nitro substituents modulates the electronic character of the aromatic ring, altering reactivity in nucleophilic aromatic substitution and reduction chemistry . Generic substitution without accounting for these differences risks compromised synthetic yields, altered biological activity, and irreproducible SAR data.

Quantitative Comparative Evidence for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 5-Fluoro-2-nitro Regioisomer vs. Non-Fluorinated and Regioisomeric Nitrophenoxy Analogs

The target compound exhibits a computed XLogP3 value of 1.2, which is intermediate among the nitrophenoxy-propan-1-amine series. The non-fluorinated 2-nitro analog has an XLogP3 of 1.1, while the 3-nitro and 4-nitro regioisomers are more lipophilic at 1.6 and 1.7 respectively [1]. This moderate lipophilicity, driven by the electron-withdrawing 5-fluoro substituent ortho to the nitro group, positions the compound in the optimal LogP range (1–3) for balancing passive membrane permeability with aqueous solubility—a critical selection criterion when designing building blocks for orally bioavailable drug candidates [2].

Lipophilicity LogP Drug-likeness ADME optimization

Hydrogen Bond Acceptor Count: Increased HBA Capacity of 5-Fluoro-2-nitro Derivative Relative to Non-Fluorinated Parent

The target compound possesses 5 hydrogen bond acceptor (HBA) sites compared to 4 for all non-fluorinated nitrophenoxy-propan-1-amine analogs [1]. The additional HBA arises from the C–F bond on the aromatic ring, which can participate in weak hydrogen bonding interactions (C–F···H–X), influencing crystal packing, solubility in polar solvents, and potential target binding interactions. Among fluoro regioisomers, the HBA count remains 5 (identical), but the spatial presentation of the fluorine atom relative to the nitro group alters the three-dimensional hydrogen bonding surface [2].

Hydrogen bonding Solubility Crystal engineering Receptor binding

Class-Level Bioactivity Context: 3-(2-Nitrophenoxy)propan-1-amine Derivatives Demonstrate Anti-HIV-1 Activity via PCAF Bromodomain Inhibition

A series of 3-(2-nitrophenoxy)propan-1-amine derivatives was evaluated in cellular anti-HIV-1 replication assays, demonstrating strong inhibitory bioactivity consistent with molecular-level PCAF bromodomain binding data [1]. The study established the nitrophenoxy-propan-1-amine scaffold as a pharmacologically relevant chemotype for targeting host-cell epigenetic readers involved in HIV-1 transcriptional activation. While direct IC₅₀ data for the 5-fluoro-substituted target compound are not published in this study, the 5-fluoro modification introduced strategic electronic and steric features that are well-precedented in fluorine medicinal chemistry to enhance metabolic stability and target binding affinity [2]. This class-level bioactivity provides a validated research entry point for the target compound as a functionalized analog for SAR exploration.

PCAF bromodomain HIV-1 inhibition Epigenetic targets Antiviral screening

Molecular Weight Differentiation: 214.19 g/mol (Fluorinated) vs. 196.20 g/mol (Non-Fluorinated) Impacts Stoichiometry and Downstream Conjugate Design

The incorporation of a fluorine atom increases the molecular weight from 196.20 g/mol (non-fluorinated 2-nitro parent) to 214.19 g/mol for the target compound—a +17.99 Da mass shift [1]. This ~9.2% mass increase is precisely the mass of a single fluorine atom replacing hydrogen. In practical terms, this affects molar calculations for synthesis: 1.00 mmol of the target requires 214.19 mg versus 196.20 mg for the non-fluorinated analog—a ~9.2% higher mass requirement per equivalent . For fragment-based drug discovery (FBDD) where compounds are screened below MW 300 Da, the 214 Da mass of the target remains well within acceptable fragment limits while the ~18 Da mass tag provides a convenient LC-MS marker for metabolic tracking.

Molecular weight Stoichiometry Conjugate design Fragment-based screening

Recommended Procurement Scenarios for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of PCAF Bromodomain / Epigenetic Reader Inhibitors

The target compound is the rational procurement choice when expanding SAR around the biologically validated 3-(2-nitrophenoxy)propan-1-amine chemotype for PCAF bromodomain inhibition and anti-HIV-1 activity [1]. The 5-fluoro substitution introduces electronic modulation (LogP = 1.2 vs. 1.1 for the non-fluorinated parent) and an additional hydrogen bond acceptor site (5 vs. 4 HBA), both of which can be exploited to probe fluorine-specific binding interactions and metabolic stability improvements without exceeding fragment-like molecular weight boundaries (214 Da) .

Synthetic Intermediate for Fluorine-Containing Heterocyclic Libraries via Nitro Reduction–Cyclization Cascades

The primary amine and the 2-nitro group (reducible to aniline) provide orthogonal reactive handles for constructing benzimidazole, quinoxaline, and benzoxazine heterocyclic cores. The 5-fluoro substituent remains intact through standard nitro reduction (H₂/Pd-C or SnCl₂) and subsequent cyclization conditions, enabling the synthesis of fluorinated heterocycles with improved pharmacokinetic profiles. The +18 Da mass tag from fluorine also facilitates reaction monitoring by LC-MS, a practical advantage over the non-fluorinated 196 Da series [1].

Development of Fluorinated Photoaffinity Labeling Probes or ¹⁸F-PET Tracer Precursors

The 5-fluoro substituent serves as a synthetic placeholder for subsequent radiofluorination (¹⁸F) via nucleophilic aromatic substitution, while the nitro group can be reduced and functionalized with a photoreactive diazirine or benzophenone moiety for photoaffinity labeling. The moderate lipophilicity (LogP = 1.2) is favorable for minimizing non-specific binding in cellular target engagement studies [1]. Procurement of the pre-functionalized 5-fluoro-2-nitro scaffold eliminates the need for late-stage fluorination in multi-step probe syntheses .

Quote Request

Request a Quote for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.